2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid
CAS No.: 1306604-74-9
Cat. No.: VC2553451
Molecular Formula: C9H14F3NO4
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306604-74-9 |
|---|---|
| Molecular Formula | C9H14F3NO4 |
| Molecular Weight | 257.21 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) |
| Standard InChI Key | CASKNZPNGIHRKP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
2-{(Tert-butoxy)carbonylamino}acetic acid is a modified glycine derivative featuring N-alkylation with a 2,2,2-trifluoroethyl group and protection with a tert-butoxycarbonyl (Boc) group. The compound has a well-defined chemical structure with multiple functional groups that contribute to its chemical behavior and reactivity.
Nomenclature and Identification
The compound is known by several names, reflecting different naming conventions in chemical literature. These alternative names help researchers identify the compound across various databases and publications.
Table 1: Compound Identification Data
| Parameter | Value |
|---|---|
| Primary Name | 2-{(Tert-butoxy)carbonylamino}acetic acid |
| Common Names | N-Boc-N-(2,2,2-trifluoroethyl)glycine |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid |
| CAS Registry Number | 1306604-74-9 |
| MDL Number | MFCD18838889 |
| PubChem CID | 54593256 |
| ChemSpider ID | 26054633 |
The compound has various international naming variations, including German and French IUPAC names, reflecting its recognition in global chemical research .
Molecular Properties
The physical and chemical properties of 2-{(Tert-butoxy)carbonylamino}acetic acid are summarized in the following table:
Table 2: Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₃NO₄ |
| Average Mass | 257.208 g/mol |
| Monoisotopic Mass | 257.087493 g/mol |
| Melting Point | 82-85°C |
| Physical Appearance | White crystalline powder |
| InChI Key | CASKNZPNGIHRKP-UHFFFAOYSA-N |
| Standard InChI | InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) |
The presence of the trifluoromethyl group significantly affects the compound's properties, including its acidity, lipophilicity, and metabolic stability .
Spectroscopic Characterization
Spectroscopic data plays a crucial role in confirming the structure and purity of 2-{(Tert-butoxy)carbonylamino}acetic acid. Various analytical techniques have been employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and confirms the presence of specific functional groups.
Table 3: NMR Spectroscopic Data
| Technique | Chemical Shifts and Coupling Constants |
|---|---|
| ¹H-NMR (400 MHz, CDCl₃) | δ: 1.46 (d, 9H, J= 9.2 Hz, 3CH₃), 3.92 (oct, J=17.5 Hz CH₂), 4.10 (d, 2H, J=23.4 Hz, CH₂), 8.19 (br, 1H, COOH) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ: 28.16 (d, J=3.5 Hz, 3CH₃), 48.25-49.99 (m, CH₂), 56.39 (C), 85.52 (d, J=8.8 Hz, CH₂), 124.57 (q, J=280 Hz, CF₃) |
The ¹H-NMR spectrum clearly shows the tert-butyl group at 1.46 ppm as a doublet integrating for 9 protons, which is characteristic of the Boc protecting group. The methylene protons adjacent to the trifluoromethyl group appear as an octet at 3.92 ppm due to coupling with fluorine atoms. The glycine methylene protons are observed as a doublet at 4.10 ppm, and the carboxylic acid proton appears as a broad signal at 8.19 ppm .
The ¹³C-NMR spectrum confirms the presence of the trifluoromethyl group with a characteristic quartet at 124.57 ppm with a large coupling constant (J=280 Hz) due to carbon-fluorine coupling .
Mass Spectrometry
Mass spectrometry provides additional confirmation of the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Technique | Results |
|---|---|
| MS (CI+) | m/z = 258.09 [M+H]⁺ |
The observed molecular ion peak at m/z = 258.09 corresponds to the protonated molecular ion [M+H]⁺, confirming the expected molecular weight of 257.21 g/mol .
Synthesis Methodology
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid has been documented in scientific literature, providing valuable information for researchers interested in preparing this compound.
Synthetic Approach
The synthesis of this compound follows a protocol similar to that used for N-isopropyl-N-Boc-glycine, starting from 2,2,2-trifluoroethylamine. The reaction pathway likely involves the following steps:
-
N-alkylation of glycine with 2,2,2-trifluoroethylamine
-
Protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O)
-
Purification and isolation of the final product
Reaction Parameters and Outcomes
Table 5: Synthesis Parameters and Results
| Parameter | Value |
|---|---|
| Starting Material | 2,2,2-trifluoroethylamine 99% (8.03 mL, 100 mmol) |
| Yield | 65% (16.71 g) |
| Product Appearance | White crystalline powder |
| Purity Confirmation | MS, NMR, Melting point determination |
The documented synthesis achieves a good yield of 65%, resulting in 16.71 g of the target compound from 100 mmol of starting material .
Structural Relationships and Classification
2-{(Tert-butoxy)carbonylamino}acetic acid belongs to several important chemical classes with significant research interest.
Relationship to Amino Acids
As a derivative of glycine, this compound falls within the broader category of amino acid derivatives. The N-alkylation with a trifluoroethyl group and N-Boc protection significantly alter the properties compared to the parent amino acid glycine. These modifications can have important implications for the compound's behavior in biological systems and its potential applications in peptide chemistry .
N-Protected Amino Acids
The compound represents an important example of N-protected amino acids, specifically those protected with the tert-butoxycarbonyl (Boc) group. Boc-protected amino acids are widely used in peptide synthesis due to the stability of the Boc group under basic conditions and its selective removal under acidic conditions .
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